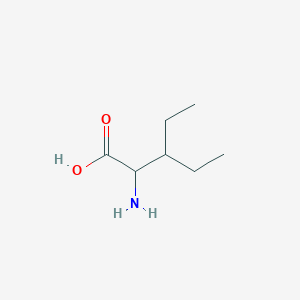

2-Amino-3-ethylpentanoic acid

Descripción general

Descripción

2-Amino-3-ethylpentanoic acid (2-AEP) is an organic compound with a molecular formula of C7H15NO2. It is an aliphatic alpha-amino acid and a structural analog of the natural amino acid alanine. 2-AEP is a chiral molecule and can exist in two enantiomeric forms. 2-AEP has been studied extensively due to its potential applications in biochemistry, medicine, and drug development.

Aplicaciones Científicas De Investigación

Peptide Synthesis and HIV-Protease Detection : 2-Amino-3-ethylpentanoic acid is used in peptide synthesis for sequence-specific chromogenic protease substrates. This application is particularly relevant in the detection of HIV-protease activity, which can be spectrophotometrically measured at 405 nm (Badalassi et al., 2002).

Proteinase Inhibitor Potential : When coupled to Boc-Ala-Ala-Pro-OH, this compound can function as a potential proteinase inhibitor (Angelastro et al., 1992).

Inhibition of Nitric Oxide Synthases : The compound 2-Amino-5-(imidazol-1-yl)pentanoic acid, related to this compound, is a potent inhibitor of various nitric oxide synthases, including those from rats and humans (Ulhaq et al., 1998).

Potential Treatment of Phenylketonuria (PKU) : Derivatives like 2-(methylamino)alkanoic acids may help in treating PKU by inhibiting phenylalanine accretion into the brain (Vogel et al., 2013).

Development of Antifungal and Antitumor Agents : The synthesis of 3-amino-2-methylpentanoic acids, which include compounds similar to this compound, could lead to new antifungal and antitumor agents (Bates & Gangwar, 1993).

Drug Development in Medicinal Chemistry : The stereoselective synthesis of compounds like 2-amino-4-hydroxybutanoic acid is crucial for the development of new drugs and industrial products (Hernández et al., 2017).

Bioassay System Development : 2-Amino-4-keto-3-methylpentanoic acids, which are vitamin B12 antimetabolites, have been synthesized for use in bioassay systems (Perlman et al., 1977).

Antitumor Antibiotic Constituent : Synthesized 4-amino-3-hydroxy-2-methylpentanoic acid is a constituent of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).

Enzyme Inhibition : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, related to this compound, has shown potential as an enzyme inhibitor with cytotoxic activity (Líns et al., 2015).

Mecanismo De Acción

Target of Action

2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline , is a branched-chain amino acid. The primary targets of branched-chain amino acids are the enzymes involved in their metabolism . These enzymes play crucial roles in various biological processes, including protein synthesis and energy production .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. As a branched-chain amino acid, it undergoes transamination, a reversible reaction that converts it into a branched-chain ketoacid . This reaction is catalyzed by the enzyme branched-chain aminotransferase . The branched-chain ketoacid then undergoes oxidative decarboxylation, an irreversible reaction catalyzed by the branched-chain ketoacid dehydrogenase complex . This reaction produces branched-chain acyl-CoA intermediates, which follow separate catabolic pathways .

Biochemical Pathways

The catabolic pathways of branched-chain amino acids play a significant role in energy production. For instance, leucine and isoleucine produce acetyl-CoA, a key molecule in the citric acid cycle . Additionally, isoleucine yields propionyl-CoA, and valine oxidation produces propionyl-CoA, which is converted into methylmalonyl-CoA and succinyl-CoA . These molecules are crucial intermediates in various metabolic pathways.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is structurally similar to branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine . BCAAs are known to interact with various enzymes, proteins, and other biomolecules in the body . For instance, branched-chain aminotransferase catalyzes a reversible transamination reaction that converts BCAAs into branched-chain ketoacids .

Cellular Effects

Bcaas and their metabolites have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bcaas and their metabolites are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Bcaas are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Propiedades

IUPAC Name |

2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333852 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14328-54-2 | |

| Record name | 2-amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

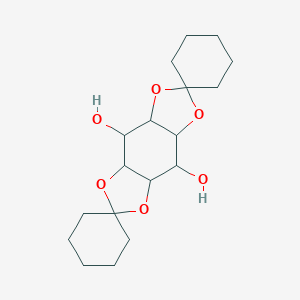

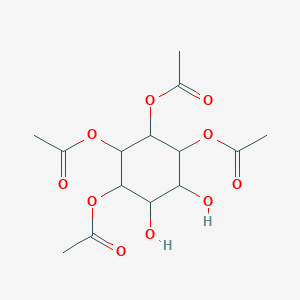

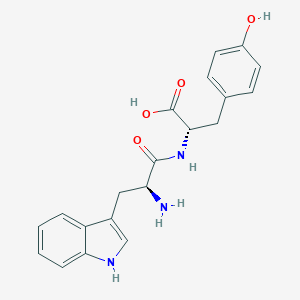

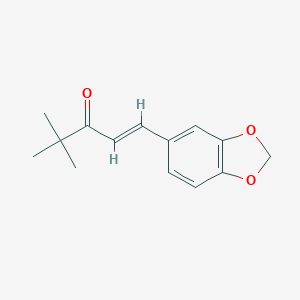

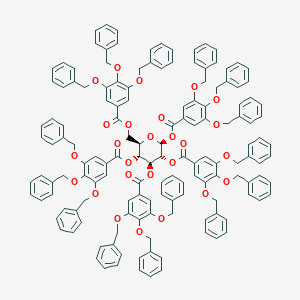

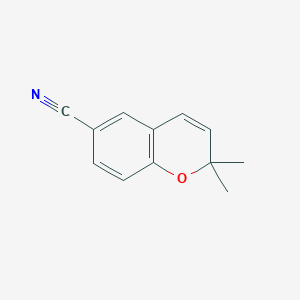

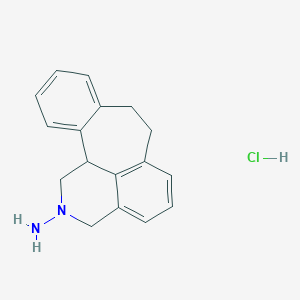

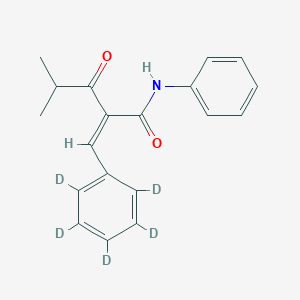

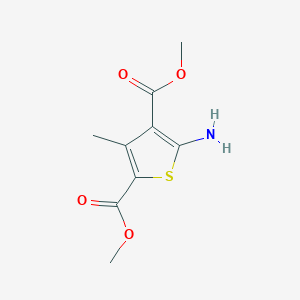

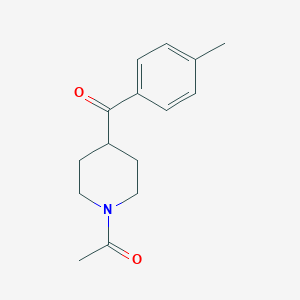

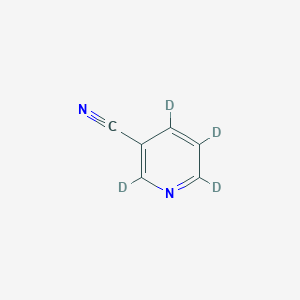

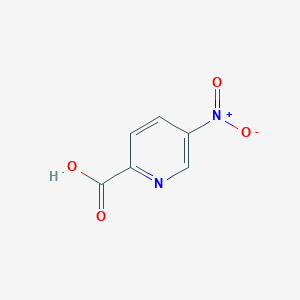

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)